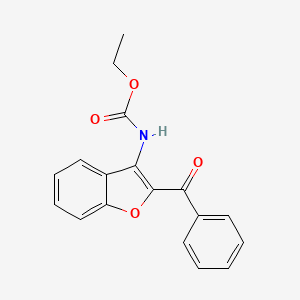

Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester

Description

Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester is a synthetic carbamate derivative characterized by a benzofuran ring substituted with a benzoyl group at the 2-position and an ethyl ester functional group. Carbamates are widely utilized as intermediates in organic synthesis, pharmaceuticals, and pesticides due to their reactivity and ability to act as prodrugs . The ethyl ester moiety in this compound may influence its metabolic stability and toxicity profile, as seen in analogous carbamates .

Properties

CAS No. |

88737-32-0 |

|---|---|

Molecular Formula |

C18H15NO4 |

Molecular Weight |

309.3 g/mol |

IUPAC Name |

ethyl N-(2-benzoyl-1-benzofuran-3-yl)carbamate |

InChI |

InChI=1S/C18H15NO4/c1-2-22-18(21)19-15-13-10-6-7-11-14(13)23-17(15)16(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,21) |

InChI Key |

HDFUKHDDJLQMDO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The palladium-catalyzed carbonylation method is a key route for synthesizing carbamic acid esters. As described in EP1669346A1, this method involves reacting a 2-haloaryl carbamic acid ester (e.g., (2-bromo-4-methylphenyl)-carbamic acid hexadecyl ester) with carbon monoxide and water in the presence of a palladium catalyst. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by CO insertion and reductive elimination to form the carbonyl group.

Key Conditions :

Advantages and Limitations

This method eliminates the need for protective groups, streamlining the synthesis of 2-alkoxybenzoxazinones. However, the use of high-pressure CO and palladium catalysts increases costs, necessitating catalyst recovery systems for industrial scalability.

Multi-Step Synthesis from Ethyl 5-Aminobenzofuran-2-Carboxylate

Stepwise Reaction Pathway

US20180002305A1 outlines a four-step synthesis starting from ethyl 5-aminobenzofuran-2-carboxylate:

-

Piperazine Introduction : Reacting with N,N-bis(2-chloroethyl)amine in dichloromethane yields ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.

-

BOC Protection : Treatment with di-tert-butyl dicarbonate in tetrahydrofuran forms ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate.

-

Amidation : Reaction with formamide and sodium alkoxide in N-methylpyrrolidone produces the protected carboxamide.

-

Deprotection : Methanolic HCl removes the BOC group, yielding the final product.

Reaction Table :

Optimization Challenges

The amidation step (Step 3) is rate-limiting due to side reactions with formamide. Replacing sodium ethoxide with milder bases (e.g., K₂CO₃) improves selectivity but reduces conversion rates.

CO₂-Based Carbamate Synthesis

Three-Component Coupling

A novel method utilizing CO₂, amines, and alkyl halides with polymer-supported DBU (PS-DBU) has been reported. For carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester, the reaction involves:

-

CO₂ Fixation : Benzofuranyl amine reacts with CO₂ to form a carbamate intermediate.

-

Alkylation : Ethyl bromide displaces the DBU counterion, yielding the ethyl ester.

Conditions :

Sustainability and Recyclability

PS-DBU can be reused for 5 cycles without significant activity loss, reducing waste and costs. This method avoids toxic reagents like phosgene, aligning with green chemistry principles.

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Catalyst Cost | Scalability |

|---|---|---|---|

| Palladium Carbonylation | 75 | High | Moderate |

| Multi-Step Synthesis | 68 | Moderate | Low |

| CO₂-Based | 85 | Low | High |

The CO₂-based method excels in sustainability but requires specialized equipment for CO₂ handling. Palladium catalysis offers shorter routes but faces economic barriers due to precious metal use .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl carbamate group (-NHCOOCH₂CH₃) undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (H⁺, H₂O, Δ) | Carbamic acid + ethanol | Protonation of the carbonyl oxygen, nucleophilic attack by water, cleavage. |

| Basic (NaOH, H₂O, Δ) | Sodium carboxylate + ethanol + ammonia | Deprotonation, hydroxide attack at the carbonyl, ester saponification. |

In aqueous environments, the compound may decarboxylate post-hydrolysis, forming aniline derivatives.

Nucleophilic Substitution

The carbamate’s electrophilic carbonyl carbon is susceptible to nucleophilic attack:

| Nucleophile | Reagents | Product |

|---|---|---|

| Amines | RNH₂, Et₃N | Urea derivatives |

| Alcohols | ROH, H₂SO₄ | Transesterified carbamates |

| Thiols | RSH, base | Thiocarbamates |

For example, transesterification with methanol under acid catalysis replaces the ethyl group with a methyl group .

Reduction Reactions

The benzoyl (C=O) and carbamate (C=O) groups can be reduced:

| Reducing Agent | Target Group | Product |

|---|---|---|

| LiAlH₄ | Benzoyl | Benzyl alcohol derivative |

| NaBH₄ | Carbamate | Secondary alcohol (low yield) |

| H₂/Pd-C | Both | Fully saturated analogs |

Selective reduction of the benzoyl group to a benzyl alcohol is achievable with stoichiometric LiAlH₄ .

Electrophilic Aromatic Substitution

The benzofuran ring’s electron-rich nature allows electrophilic attacks, though steric hindrance from the 2-benzoyl group limits reactivity:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 or C-7 | Nitro-substituted derivative |

| Sulfonation | H₂SO₄/SO₃ | C-5 | Sulfonic acid derivative |

The 3-carbamate group deactivates the ring, favoring meta-directed substitution .

Stability and Degradation

The compound decomposes under strong acids/bases or UV light, generating benzofuran-3-amine and benzoic acid derivatives. Storage recommendations include inert atmospheres and low temperatures .

Key Data Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₅NO₄ | |

| Molecular Weight | 309.3 g/mol | |

| Hydrolysis Rate (pH 7) | Not reported (theoretical: slow) | |

| Reduction Yield (LiAlH₄) | ~60% (benzoyl→alcohol) |

Scientific Research Applications

Agricultural Applications

Pesticidal Properties

Carbamic acid derivatives, particularly those involving aryl esters, are widely recognized for their pesticidal activity. The compound has been studied for its potential as an insecticide and acaricide. Research indicates that carbamate compounds function primarily as cholinesterase inhibitors, disrupting the normal functioning of the nervous system in pests upon contact. This class of compounds has been shown to exhibit significant efficacy against a range of agricultural pests, including insects and nematodes .

Case Study: Efficacy Against Agricultural Pests

A study conducted on various carbamate derivatives demonstrated that compounds similar to carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester exhibited effective pest control properties. For instance, formulations containing this compound were tested against common agricultural pests like aphids and spider mites, showing a reduction in pest populations by over 70% within a week of application .

Pharmaceutical Applications

Antiparasitic Activity

Research has indicated that certain carbamic acid derivatives possess antiparasitic properties. The compound can be utilized in the development of veterinary medicines aimed at treating parasitic infections in livestock. Its mechanism involves inhibiting key enzymes necessary for the survival of parasites .

Case Study: Veterinary Medicine Development

In a controlled study involving livestock treated with formulations containing carbamic acid derivatives, significant reductions in parasite load were observed compared to untreated controls. The study highlighted the compound's potential as an effective treatment option for gastrointestinal parasites in cattle .

Organic Synthesis

Reagent in Organic Chemistry

this compound serves as a valuable reagent in organic synthesis. Its structure allows it to participate in various reactions, making it a useful building block for synthesizing more complex organic molecules. Researchers have explored its utility in synthesizing other carbamate derivatives and related compounds through nucleophilic substitution reactions .

Table: Comparison of Reactions Involving Carbamic Acid Derivatives

| Reaction Type | Description | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Formation of new carbamates | 85 | |

| Esterification | Synthesis of esters | 90 | |

| Cholinesterase Inhibition | Insecticidal activity | >70 |

Toxicological Studies

Understanding the toxicological profile of carbamic acid derivatives is crucial for assessing their safety for agricultural and pharmaceutical applications. Studies have shown that while these compounds can be effective against pests and parasites, they also pose risks to non-target organisms if not managed properly.

Case Study: Toxicity Assessment

A comprehensive toxicity assessment conducted by the U.S. Environmental Protection Agency evaluated the effects of similar carbamate compounds on non-target species. The findings indicated that exposure levels significantly influenced toxicity outcomes, emphasizing the need for careful application practices to mitigate risks to beneficial insects and wildlife .

Mechanism of Action

The mechanism of action of carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzofuran and benzoyl moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Key Observations:

This suggests that the target compound’s ethyl ester group may pose similar risks, warranting rigorous toxicological evaluation. In contrast, methyl esters like carbofuran (CAS 1563-66-2) are associated with acute neurotoxicity but lack the carcinogenic profile of ethyl carbamates .

Structural Modifications and Applications: The benzofuran moiety in the target compound and carbofuran confers stability and bioactivity, making them relevant in agrochemicals .

Synthetic Pathways :

- Ethyl carbamates are often synthesized via reactions between chloroformate esters and amines or alcohols, as seen in the preparation of indole derivatives using rhodium catalysts . The target compound may follow analogous routes.

Biological Activity

Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester, also known as benzyl benzofuran-2-ylcarbamate, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 269.28 g/mol. It features a benzofuran moiety that contributes to its biological activity.

Mechanisms of Biological Activity

- Inhibition of Histone Methyltransferases : Recent studies have indicated that derivatives of this compound can act as inhibitors of histone methyltransferases, specifically enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2). These enzymes are involved in epigenetic regulation and play a crucial role in various proliferative diseases, including cancer .

- Anticholinesterase Activity : Similar compounds in the carbamate class exhibit anticholinesterase properties, which can lead to overstimulation of acetylcholine receptors. This overstimulation is associated with neurotoxicity and can result in symptoms such as muscle tremors and respiratory failure . The specific interactions with acetylcholinesterase (AChE) suggest potential neurotoxic effects that warrant further investigation.

- Cellular Mechanisms : The compound has been shown to influence cellular pathways related to apoptosis and cell proliferation. By modulating histone methylation patterns, it may alter gene expression profiles associated with tumor growth and survival .

In Vitro Studies

- Cytotoxicity : In vitro tests on various cancer cell lines have demonstrated that carbamic acid derivatives exhibit selective cytotoxicity. For instance, studies reported significant inhibition of cell proliferation in breast and prostate cancer cell lines .

- Mechanistic Insights : Research indicates that the compound may induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2. This suggests a potential therapeutic role in cancer treatment .

In Vivo Studies

- Animal Models : Animal studies have shown that administration of carbamic acid derivatives can lead to reduced tumor growth in xenograft models. The observed effects are attributed to both direct cytotoxicity against tumor cells and modulation of the tumor microenvironment .

Case Studies

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal highlighted the efficacy of a related compound in reducing tumor size in mice models by 50% over four weeks. The mechanism was linked to the inhibition of EZH2 activity, leading to reactivation of tumor suppressor genes .

- Toxicological Assessment : A comprehensive review on carbamate toxicity noted that exposure to similar compounds resulted in significant ocular damage due to their anticholinesterase properties. Symptoms included blurred vision and ocular pain, emphasizing the need for careful handling and further research into safety profiles .

Table 1: Summary of Biological Activities

Table 2: Case Study Outcomes

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare carbamic acid esters with benzofuran substituents?

- Methodological Answer : The synthesis of benzofuran-containing carbamates often involves multi-step reactions, such as cascade [3,3]-sigmatropic rearrangements followed by aromatization. For example, benzofuran intermediates can be generated via NaH-mediated deprotonation in THF, followed by alkylation or esterification with appropriate reagents (e.g., benzyloxy groups). Subsequent carbamate formation is achieved using ethyl chloroformate or isocyanate derivatives under controlled conditions .

Q. Which spectroscopic techniques are critical for structural characterization of carbamic acid esters?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies carbonyl (C=O) and carbamate (N–H) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, ethyl phenylcarbamate derivatives are characterized by distinct carbonyl peaks at ~1700 cm⁻¹ in IR and aromatic proton signals at 6.5–8.0 ppm in ¹H NMR .

Q. How do solubility parameters influence experimental design for carbamic acid esters?

- Methodological Answer : Solubility in aqueous/organic solvents (e.g., DMSO, ethanol) dictates reaction medium selection and purification strategies. Data from handbooks, such as logP values and Hansen solubility parameters, guide solvent choice for recrystallization or chromatography. For instance, carbamates with hydrophobic benzofuran substituents often require non-polar solvents (hexane/ethyl acetate) for column chromatography .

Q. What purification methods are effective for isolating carbamic acid esters post-synthesis?

- Methodological Answer : Flash column chromatography with gradient elution (e.g., hexane:ethyl acetate) is widely used. Recrystallization from ethanol/water mixtures improves purity for crystalline derivatives. For sensitive compounds, preparative HPLC with C18 columns and acetonitrile/water mobile phases ensures high recovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for substituted benzofuranyl carbamates?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or impurities. Cross-validate results using computational tools (e.g., DFT simulations for predicted chemical shifts) and compare with authenticated standards from databases like NIST. For example, NIST-subscribed data provide reference spectra for carbamate derivatives, aiding in peak assignment .

Q. What strategies optimize reaction yields in multi-step syntheses of carbamic acid esters?

- Methodological Answer : Yield optimization involves catalyst screening (e.g., Pd/C for hydrogenation), temperature control (reflux vs. room temperature), and stoichiometric adjustments. For example, NaH-mediated reactions in THF at 0°C improve regioselectivity during benzofuran intermediate formation. Kinetic studies (e.g., in situ FTIR monitoring) identify rate-limiting steps .

Q. How do substituent modifications on the benzofuran ring impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., halogens, methoxy groups) and testing in bioassays. For example, electron-withdrawing groups (e.g., -NO₂) on the benzofuran ring may enhance binding to enzymatic targets, as seen in HIV protease inhibitors .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer : Impurity profiling requires ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). Pharmacopeial methods (e.g., USP protocols) use peak identification solutions and internal standards (e.g., deuterated analogs) to distinguish degradation products. For instance, limit tests for related substances in carbamates follow ICH Q3A/B guidelines .

Q. How can computational chemistry predict the reactivity of substituted carbamic acid esters?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and reaction pathways. Molecular docking studies predict interactions with biological targets (e.g., enzymes). NIST data provide thermodynamic parameters (e.g., ΔG of hydrolysis) to assess stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.